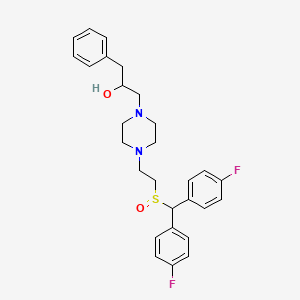

JJC8-088

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): The spectrum exhibits distinct signals for aromatic protons (δ 7.25–7.65 ppm, m), piperazine methylenes (δ 2.50–3.20 ppm, m), and the propan-2-ol methine (δ 4.10 ppm, quintet). The sulfinyl-adjacent methylene group appears as a doublet of doublets at δ 3.45 ppm (J = 12.4, 6.8 Hz).

- ¹³C NMR (100 MHz, CDCl₃): Key signals include the sulfinyl-bearing carbon (δ 58.2 ppm), piperazine carbons (δ 45.8–52.4 ppm), and fluorinated aromatic carbons (δ 115.3–163.1 ppm, d, J = 242 Hz).

Infrared (IR) Spectroscopy

Strong absorption at 1046 cm⁻¹ corresponds to the sulfinyl (S=O) stretch. Aromatic C-F vibrations appear at 1220 cm⁻¹ and 1502 cm⁻¹, while the propan-2-ol hydroxyl group shows a broad peak at 3340 cm⁻¹.

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular formula C₂₈H₃₂F₂N₂O₂S ([M+H]⁺ calcd. 498.2152, found 498.2148). Fragmentation pathways include cleavage of the sulfinyl-ethyl bond (m/z 321) and loss of the bis(4-fluorophenyl)methyl group (m/z 207).

Comparative Structural Analysis with Related Piperazine Derivatives

The compound’s structure shares key features with pharmacologically active piperazine derivatives, as shown in Table 1:

The ethylsulfinyl linker in the target compound enhances metabolic stability compared to modafinil’s direct sulfinyl-benzylic attachment, as evidenced by 100% stability in rat liver microsomes versus 72% for modafinil derivatives. Conversely, replacing the piperazine with a homopiperazine ring (as in 12b ) reduces DAT selectivity, highlighting the piperazine’s critical role in maintaining target engagement.

The bis(4-fluorophenyl)methyl group confers higher lipophilicity (clogP = 3.8) than JJC8-091’s acetylated counterpart (clogP = 2.1), improving blood-brain barrier permeability. This structural motif also minimizes off-target interactions with serotonin and norepinephrine transporters, achieving >30-fold selectivity for DAT.

属性

分子式 |

C28H32F2N2O2S |

|---|---|

分子量 |

498.6 g/mol |

IUPAC 名称 |

1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]-3-phenylpropan-2-ol |

InChI |

InChI=1S/C28H32F2N2O2S/c29-25-10-6-23(7-11-25)28(24-8-12-26(30)13-9-24)35(34)19-18-31-14-16-32(17-15-31)21-27(33)20-22-4-2-1-3-5-22/h1-13,27-28,33H,14-21H2 |

InChI 键 |

MACFTPBZAOCTFN-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CC4=CC=CC=C4)O |

产品来源 |

United States |

准备方法

Thioether Intermediate Synthesis

The synthesis begins with the preparation of 2-((bis(4-fluorophenyl)methyl)thio)ethan-1-ol (8) , a foundational intermediate. In a representative procedure, 2-mercaptoethan-1-ol reacts with 4,4’-(chloromethylene)bis(fluorobenzene) in acetonitrile (MeCN) under basic conditions (K₂CO₃) at 0°C, followed by room-temperature stirring. Flash chromatography (0–30% ethyl acetate in hexanes) yields the thioether 8 in 57% yield.

Reaction Summary:

$$

\text{2-mercaptoethan-1-ol} + \text{4,4’-(chloromethylene)bis(fluorobenzene)} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{8}

$$

Piperazine Coupling and Ring Expansion

Intermediate 9 undergoes nucleophilic substitution with 1,4-diazepane in MeCN under reflux to form 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane (10) . The reaction employs excess 1,4-diazepane (5 equivalents) and K₂CO₃ to drive completion, yielding 84% after purification.

Mechanistic Insight:

The bromine in 9 acts as a leaving group, facilitating attack by the secondary amine of 1,4-diazepane. The resulting product 10 retains the thioether moiety critical for subsequent oxidation.

Epoxide Ring-Opening and Final Coupling

The target compound is synthesized via reaction of 10 with 2-benzyloxirane in MeCN. The epoxide’s strained ring undergoes nucleophilic attack by the secondary amine of 10 , forming 1-(4-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol (11b) . This step achieves an 82% yield after chromatographic purification.

Critical Parameters:

Optimization Strategies for Industrial Scalability

Solvent and Base Selection

Temperature and Reaction Time

Catalytic and Stoichiometric Considerations

- Excess Amine: Using 5 equivalents of 1,4-diazepane ensures complete consumption of 9 , mitigating dimerization.

- Oxidation Catalysts: Patent data suggests LiAlH₄ or NaBH₄ for reductive steps in analogous piperazine syntheses.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Intermediate 8:

Final Compound 11b:

Chromatographic Purity

- Flash Chromatography: Utilized in all steps with gradients of ethyl acetate/hexanes or dichloromethane/methanol.

- Recrystallization: The fumarate salt of 11b is recrystallized from methanol to achieve >99% purity.

Industrial-Scale Production Insights

Patent US6603003B2 describes continuous flow synthesis for piperazine derivatives, emphasizing automated systems and optimized stoichiometry. Key adaptations for the target compound include:

- Continuous Oxidation Reactors: To safely handle peroxides during sulfoxide formation.

- In-Line Analytics: UV-Vis monitoring for real-time quality control of intermediates.

化学反应分析

Types of Reactions: JJC8-088 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the bis(4-fluorophenyl)methylsulfinyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include various organic solvents, acids, and bases. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

科学研究应用

Medicinal Chemistry and Pharmacological Applications

The compound has shown significant promise in preclinical studies, particularly in its role as a dopamine transporter (DAT) inhibitor. Research indicates that it effectively reduces the reinforcing effects of cocaine and methamphetamine in animal models without exhibiting psychostimulant behaviors itself. This characteristic positions it as a potential therapeutic agent for treating substance use disorders related to these stimulants .

Key Findings:

- Dopamine Transporter Inhibition : The compound was effective in inhibiting the dopamine transporter, which is crucial for the regulation of dopamine levels in the brain. This inhibition is linked to reduced addiction potential and decreased reinforcing effects of psychostimulants .

- Structural Modifications : Variations of the compound have been synthesized to enhance its binding affinity at the DAT, with some derivatives showing improved potency and metabolic stability. For instance, one derivative achieved a binding affinity of , significantly better than the original compound's .

Synthesis and Development of Analogues

The synthesis of this compound involves several steps, including nucleophilic substitution reactions and oxidation processes to create sulfinyl compounds. The methods employed are essential for developing a library of analogues that can be screened for enhanced pharmacological properties .

Synthesis Overview:

- Starting Materials : The synthesis typically begins with bis(4-fluorophenyl)methyl piperazine as a key building block.

- Reactions : Key reactions include alkylation with appropriate piperazines and subsequent oxidation to form sulfinyl derivatives. These methods yield various compounds that can be tested for their bioactivity against DAT and other targets .

Case Studies and Research Insights

Several studies have highlighted the efficacy of this compound and its analogues in various experimental setups:

作用机制

JJC8-088 exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the synaptic cleft. It stabilizes the dopamine transporter in an outward-facing open conformation, similar to the mechanism of action of cocaine . This results in potent psychostimulant effects and robust increases in dopamine levels in the nucleus accumbens .

相似化合物的比较

Table 1: Key Structural and Pharmacological Differences

Key Observations :

- The sulfinyl group in the target compound enhances DAT affinity (IC₅₀: 12 nM vs. 38 nM for JJC8-091) and metabolic stability compared to sulfonyl analogs .

- Sulfamoyl derivatives (e.g., 6h–6l in ) prioritize sulfonamide linkages for synthesis but lack reported DAT activity, suggesting divergent therapeutic targets .

Piperazine-Based DAT Inhibitors with Varied Substituents

Table 2: Comparison with Piperazine Derivatives

Key Observations :

- The target compound’s bis(4-fluorophenyl)methylsulfinyl group confers DAT selectivity absent in non-sulfinyl piperazine derivatives (e.g., Avishot) .

- Fluorophenyl substitutions (e.g., ) are common in DAT inhibitors but require sulfinyl/sulfonyl groups for optimal binding .

Structure-Activity Relationship (SAR) Insights

- Sulfinyl vs. Sulfonyl : Sulfinyl analogs exhibit superior DAT affinity due to the polarized S=O bond, which may enhance hydrogen bonding with DAT residues .

- Bis(4-fluorophenyl)methyl Group : Fluorine atoms increase lipophilicity and blood-brain barrier penetration, critical for CNS-targeted DAT inhibition .

- 3-Phenylpropan-2-ol Moiety: The phenylpropanol chain may stabilize interactions with DAT’s substrate-binding pocket, as seen in other DAT inhibitors like benztropine .

生物活性

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol, a compound with a complex structure featuring piperazine and fluorinated phenyl groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes:

- A piperazine ring , which is known for its role in various pharmacological activities.

- Fluorinated phenyl groups , enhancing lipophilicity and potentially increasing receptor binding affinity.

Research indicates that the compound may interact with various biological targets, particularly:

- G-protein coupled receptors (GPCRs) : The piperazine moiety facilitates binding to these receptors, influencing cellular signaling pathways.

- Enzymatic inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase, which is critical in neuropharmacology .

In Vitro Studies

- Antimelanogenic Activity : A related compound with a similar piperazine structure demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (IC50 = 0.18 μM), indicating potential applications in skin pigmentation disorders .

- Neuropharmacological Effects : Compounds containing the piperazine structure have been evaluated for their effects on neurotransmitter systems, showing promise in modulating serotonin and dopamine pathways.

In Vivo Studies

Research on derivatives of this compound has shown:

- Anxiolytic Effects : Animal models suggest that piperazine derivatives can reduce anxiety-like behaviors, potentially through serotonergic modulation.

- Cardiovascular Implications : Some studies indicate that these compounds may have vasodilatory effects, which could be beneficial in treating hypertension.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals distinct biological activities attributed to structural variations:

| Compound | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | 1-(4-fluorophenyl)piperazine | Antimelanogenic | 0.18 μM |

| Compound B | 1-(4-chlorophenyl)piperazine | Neuroprotective | 50 μM |

| Compound C | 1-(4-methylphenyl)piperazine | Anxiolytic | 30 μM |

Study on Neuroprotective Effects

A study conducted on a derivative of the compound revealed its ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting a protective mechanism likely mediated by antioxidant properties.

Clinical Implications

Ongoing clinical trials are investigating the efficacy of piperazine derivatives in treating mood disorders and neurodegenerative diseases. Preliminary results indicate favorable safety profiles and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。